1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane
CAS No.: 898646-70-3
Cat. No.: VC21371426
Molecular Formula: C17H27NO3S
Molecular Weight: 325.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898646-70-3 |
|---|---|
| Molecular Formula | C17H27NO3S |
| Molecular Weight | 325.5g/mol |
| IUPAC Name | 1-(5-tert-butyl-2-methoxyphenyl)sulfonylazepane |
| Standard InChI | InChI=1S/C17H27NO3S/c1-17(2,3)14-9-10-15(21-4)16(13-14)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3 |
| Standard InChI Key | HXTWCWJHIQKIFR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Introduction
Overview of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane is a synthetic organic compound characterized by the presence of a sulfonyl group attached to an azepane ring. Its molecular structure incorporates a tert-butyl group and a methoxyphenyl moiety, contributing to its unique chemical and physical properties. The compound is primarily utilized in scientific research, particularly in organic synthesis and potential pharmaceutical applications.
Synthesis Process
The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane involves multi-step reactions:
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Preparation of the Precursor: The synthesis begins with the preparation of the 5-tert-butyl-2-methoxyphenyl precursor.
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Sulfonylation: A sulfonyl group is introduced through reactions with sulfonating agents.
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Cyclization: The final step involves forming the azepane ring through controlled cyclization reactions.
Reaction Conditions:
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Catalysts: Advanced catalysts are often employed to enhance reaction efficiency.
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Solvents: Organic solvents such as tetrahydrofuran (THF) or ethanol are commonly used.
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Temperature Control: Cyclization typically requires precise thermal regulation to achieve high yields.
Chemical Reactivity
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane exhibits diverse chemical reactivity due to its functional groups:
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Converts the sulfonyl group to sulfoxides or sulfones under oxidizing conditions. | Sulfoxides, Sulfones |
| Reduction | Reduces the sulfonyl group to sulfides using reducing agents like LiAlH4 or NaBH4. | Sulfides |
| Substitution | Nucleophilic substitution at the sulfonyl group using amines or thiols under basic conditions. | Substituted azepane derivatives |
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules due to its reactive functional groups.
Pharmaceutical Potential
Preliminary studies suggest potential therapeutic properties, including:
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Anti-inflammatory activity
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Antimicrobial effects
Material Science
Its structural rigidity and functional diversity make it useful in designing advanced materials and polymers.
Mechanism of Action
The biological activity of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane is attributed to its ability to interact with enzymes or receptors:
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The sulfonyl group forms strong interactions with active sites, modulating enzyme activity.
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The azepane ring enhances binding specificity due to its conformational stability.
Comparison with Related Compounds
| Compound | Key Features | Differences |
|---|---|---|
| 5-tert-Butyl-2-methoxyphenyl isocyanate | Contains isocyanate functional group | Lacks the azepane ring and sulfonyl functionality |
| Sulfonimidates | Sulfur-based compounds with imidate groups | Different reactivity profile; lacks structural rigidity provided by azepane |
Challenges:
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Limited solubility in aqueous environments may restrict certain applications.
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Complex synthesis routes require optimization for large-scale production.
Future Directions:
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Further exploration of its pharmacological properties.
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Development of derivatives with enhanced solubility and bioavailability.
This detailed overview highlights the chemical, synthetic, and application aspects of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane, underscoring its importance in scientific research and industrial applications.
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